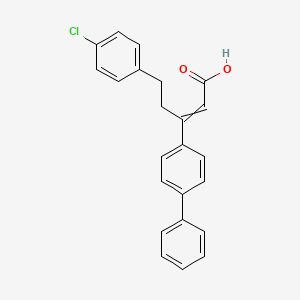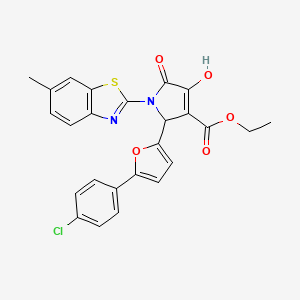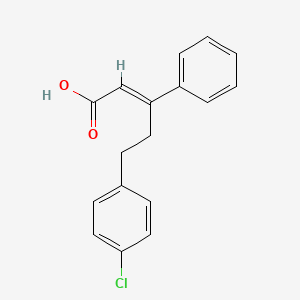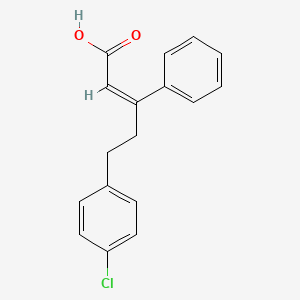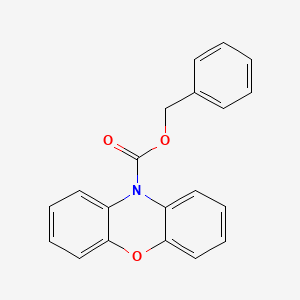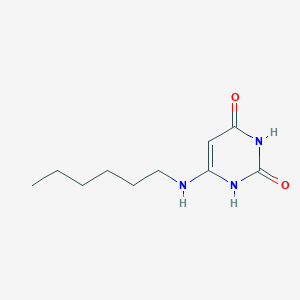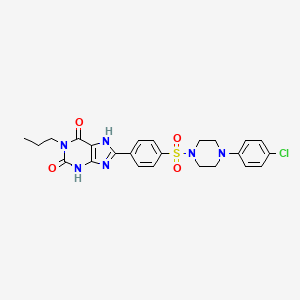![molecular formula C39H33N7O4S B610376 3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione CAS No. 2207569-08-0](/img/structure/B610376.png)
3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QCA570 is an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression. QCA570 achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules. QCA570 is the most potent and efficacious BET degrader reported to date.
Mechanism of Action
Target of Action
QCA570, also known as QCA-570, QCA 570, BCP32101, or QCA-570; QCA 570, primarily targets the Bromodomain and Extra-Terminal (BET) family of proteins . The BET family of proteins, which includes BRD2, BRD3, BRD4, and testis-specific BRDT, are epigenetic “readers” and have emerged as therapeutic targets for cancer and other human diseases .
Mode of Action
QCA570 effectively induces degradation of BET proteins . It is a Proteolysis Targeting Chimera (PROTAC) degrader, a new class of BET inhibitors . This compound interacts with its targets and induces their degradation, even at low picomolar concentrations .
Biochemical Pathways
The action of QCA570 affects the biochemical pathways associated with the BET proteins. These proteins bind to the acetylated lysine residues in histone tails and regulate gene transcription . By degrading these proteins, QCA570 disrupts this process, leading to downstream effects such as the inhibition of cell growth .
Result of Action
The molecular and cellular effects of QCA570’s action include the degradation of BET proteins and the inhibition of cell growth in human acute leukemia cell lines . It has been reported that QCA570 achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules .
Action Environment
It is generally understood that a diverse range of environmental factors can profoundly impact the effectiveness of therapeutic compounds .
Biochemical Analysis
Biochemical Properties
QCA570 functions as a PROTAC, which means it facilitates the degradation of target proteins by the ubiquitin-proteasome system. QCA570 specifically targets BET proteins, including BRD2, BRD3, and BRD4, by binding to them and recruiting an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation. This degradation disrupts the function of BET proteins, which are involved in regulating gene transcription by recognizing acetylated lysine residues on histone tails .
Cellular Effects
QCA570 has been shown to exert significant effects on various types of cells, particularly cancer cells. In human acute leukemia cell lines, QCA570 effectively induces degradation of BET proteins and inhibits cell growth even at low picomolar concentrations. It also induces apoptosis and cell cycle arrest in bladder cancer cells. Additionally, QCA570 has been found to decrease the levels of Mcl-1, a protein critical for cell survival, through transcriptional suppression and protein degradation .
Molecular Mechanism
At the molecular level, QCA570 exerts its effects by binding to BET proteins and recruiting an E3 ubiquitin ligase, which tags the BET proteins for degradation by the proteasome. This process effectively removes BET proteins from the cell, disrupting their role in gene transcription regulation. The degradation of BET proteins leads to a decrease in the expression of genes involved in cell proliferation and survival, such as c-MYC and EZH2 .
Temporal Effects in Laboratory Settings
In laboratory settings, QCA570 has demonstrated stability and sustained activity over time. Studies have shown that QCA570 can achieve complete and durable tumor regression in leukemia xenograft models in mice with well-tolerated dose schedules. The effects of QCA570 on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of QCA570 vary with different dosages in animal models. In leukemia xenograft models in mice, QCA570 has been shown to induce complete tumor regression at well-tolerated doses. At higher doses, there may be potential for toxic or adverse effects, although specific details on toxicity thresholds are not extensively documented .
Metabolic Pathways
QCA570 is involved in metabolic pathways related to the degradation of BET proteins. It interacts with the ubiquitin-proteasome system, where it facilitates the ubiquitination and subsequent degradation of BET proteins. This interaction affects metabolic flux and metabolite levels by altering the expression of genes regulated by BET proteins .
Transport and Distribution
QCA570 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to induce degradation of BET proteins at low picomolar concentrations suggests efficient cellular uptake and distribution. The specific transporters or binding proteins involved in its distribution are not extensively detailed in the literature .
Subcellular Localization
QCA570 primarily localizes to the nucleus, where it interacts with BET proteins involved in gene transcription regulation. The presence of targeting signals or post-translational modifications that direct QCA570 to specific subcellular compartments has not been extensively studied. Its activity in degrading nuclear BET proteins suggests effective localization to the nucleus .
Properties
IUPAC Name |
3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33N7O4S/c1-25-42-43-35-24-50-23-32-30(19-26-9-4-2-5-10-26)34(51-39(32)46(25)35)16-14-27-20-40-44(21-27)18-7-3-6-11-28-12-8-13-29-31(28)22-45(38(29)49)33-15-17-36(47)41-37(33)48/h2,4-5,8-10,12-13,20-21,33H,3,7,15,17-19,22-24H2,1H3,(H,41,47,48) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVTYLRQKKDYMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)CC8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33N7O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes QCA570 unique compared to other BET inhibitors?
A1: Unlike traditional BET inhibitors that block bromodomain and extra-terminal (BET) protein function, QCA570 acts as a PROTAC (proteolysis-targeting chimera) degrader. This means it not only binds to BET proteins like BRD2, BRD3, and BRD4 but also facilitates their degradation by the cell's own protein disposal system. [, , ] This degradation leads to a more potent and potentially longer-lasting suppression of BET protein activity. [, ]
Q2: How does QCA570 impact cancer cells, particularly in acute myeloid leukemia (AML)?
A2: QCA570 has shown exceptional potency in preclinical studies, demonstrating picomolar IC50 values against a wide panel of AML cell lines and primary patient samples. [] This efficacy stems from its ability to degrade BET proteins, leading to the downregulation of key oncogenic drivers like c-MYC. [] Notably, QCA570 retains activity even in AML cells resistant to traditional BET inhibitors, suggesting alternative mechanisms of action. []
Q3: What are the potential benefits of QCA570's degradation mechanism over traditional BET inhibition?
A3: The PROTAC mechanism of QCA570 offers several potential advantages. First, it leads to the complete removal of BET proteins from the cell, potentially resulting in more durable responses. [] Second, it may overcome resistance mechanisms associated with traditional BET inhibitors, which rely on competitive binding. [] Lastly, by targeting proteins for degradation, QCA570 may require lower doses and less frequent administration, potentially minimizing off-target effects. []
Q4: What in vivo evidence supports the therapeutic potential of QCA570?
A4: In preclinical studies using mouse models of leukemia, QCA570 has demonstrated complete and lasting tumor regression at well-tolerated doses. [] This promising in vivo data, coupled with its exceptional potency in vitro, highlights QCA570's potential as a novel therapeutic agent for AML and other cancers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)
